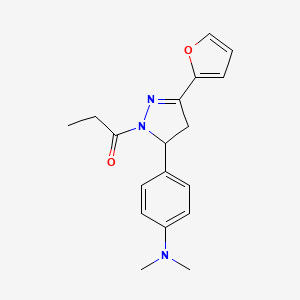
1-(5-(4-(dimethylamino)phenyl)-3-(furan-2-yl)-4,5-dihydro-1H-pyrazol-1-yl)propan-1-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-(5-(4-(dimethylamino)phenyl)-3-(furan-2-yl)-4,5-dihydro-1H-pyrazol-1-yl)propan-1-one is a chemical compound that integrates a dimethylaminophenyl group, a furan ring, and a pyrazole moiety
Synthetic Routes and Reaction Conditions
The synthesis of this compound generally starts with the construction of the pyrazole ring. One common method involves the cyclization of hydrazine derivatives with 1,3-dicarbonyl compounds under acidic or basic conditions. The presence of a furan ring is typically introduced via palladium-catalyzed coupling reactions, while the dimethylaminophenyl group is often incorporated using Friedel-Crafts acylation.
Industrial Production Methods
In an industrial setting, the production may involve optimized and scalable reactions such as continuous flow chemistry for enhanced yield and purity. High-pressure reactors and automated systems could be employed to maintain consistent reaction conditions.
Types of Reactions It Undergoes
This compound can undergo various chemical reactions, including:
Oxidation: The furanyl ring and the pyrazole moiety can be oxidized under suitable conditions, leading to the formation of epoxides or other oxidized derivatives.
Reduction: Reduction reactions typically target the carbonyl group, converting it to an alcohol.
Substitution: The dimethylamino group is a common site for nucleophilic substitution reactions.
Common Reagents and Conditions Used in These Reactions
Oxidation: Manganese dioxide or potassium permanganate.
Reduction: Sodium borohydride or lithium aluminum hydride.
Substitution: Alkyl halides for introducing alkyl groups onto the dimethylamino moiety.
Major Products Formed from These Reactions
Oxidized products like epoxides.
Reduced alcohols.
Substituted dimethylaminophenyl derivatives.
In Chemistry
This compound is valuable in organic synthesis due to its potential as a building block for more complex molecules.
In Biology and Medicine
Its diverse functional groups make it a candidate for drug development, particularly in targeting neurological pathways owing to the presence of the dimethylamino group.
In Industry
The compound's stable structure and reactivity profile make it useful in the development of new materials, potentially in polymers and other advanced materials.
作用机制
The specific mechanism of action would depend on the application. In a biological context, the dimethylamino group could engage in interactions with various biological targets, affecting neurotransmitter activity or enzyme function. The furanyl and pyrazole rings can interact with proteins or nucleic acids, altering their function.
Similar Compounds
1-(5-phenyl-3-(furan-2-yl)-4,5-dihydro-1H-pyrazol-1-yl)propan-1-one: Lacks the dimethylamino group.
1-(5-(4-methoxyphenyl)-3-(furan-2-yl)-4,5-dihydro-1H-pyrazol-1-yl)propan-1-one: Replaces the dimethylamino group with a methoxy group.
Highlighting Its Uniqueness
What sets 1-(5-(4-(dimethylamino)phenyl)-3-(furan-2-yl)-4,5-dihydro-1H-pyrazol-1-yl)propan-1-one apart is the combination of its functional groups, providing a versatile framework for synthetic and biological applications. The dimethylamino group, in particular, enhances its potential for biological activity, especially in drug development.
This unique blend of characteristics ensures the compound stands out in its ability to serve as a versatile tool in chemical, biological, and industrial research.
生物活性
1-(5-(4-(dimethylamino)phenyl)-3-(furan-2-yl)-4,5-dihydro-1H-pyrazol-1-yl)propan-1-one is a synthetic compound with potential therapeutic applications. Its unique structure, characterized by the presence of a furan ring and a pyrazole moiety, suggests diverse biological activities. This article aims to summarize the current understanding of its biological activity, including anticancer properties, mechanisms of action, and relevant case studies.
Chemical Structure
The compound can be represented as follows:
Biological Activity Overview
Recent studies have highlighted the following biological activities associated with this compound:
- Anticancer Activity : The compound has shown promising results in inhibiting the proliferation of various cancer cell lines.
- Enzyme Inhibition : It interacts with specific enzymes, potentially modulating their activity.
- Cell Cycle Arrest : Evidence suggests it may induce cell cycle arrest in cancer cells.
Anticancer Activity
Several studies have investigated the anticancer properties of this compound.
Case Studies
- In vitro Studies :
- Mechanism of Action :
The biological activity of this compound can be attributed to several mechanisms:
- Enzyme Interaction : It may bind to specific targets such as kinases or receptors involved in cancer progression.
- Reactive Oxygen Species (ROS) Production : The compound has been linked to increased ROS levels in cells, leading to oxidative stress and subsequent apoptosis .
Data Table: Biological Activity Summary
属性
IUPAC Name |
1-[3-[4-(dimethylamino)phenyl]-5-(furan-2-yl)-3,4-dihydropyrazol-2-yl]propan-1-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H21N3O2/c1-4-18(22)21-16(12-15(19-21)17-6-5-11-23-17)13-7-9-14(10-8-13)20(2)3/h5-11,16H,4,12H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KSQXWVOZPMSIDR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(=O)N1C(CC(=N1)C2=CC=CO2)C3=CC=C(C=C3)N(C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H21N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
311.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。














